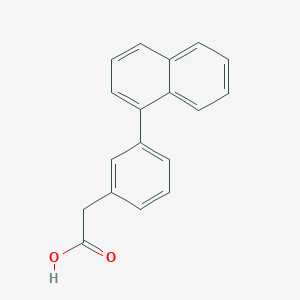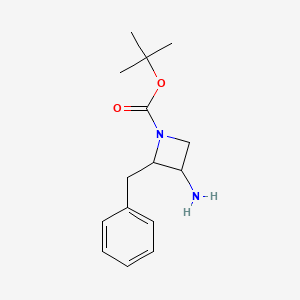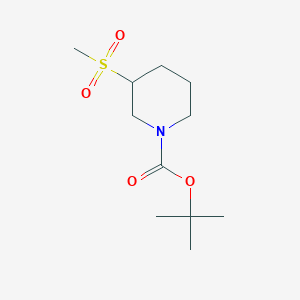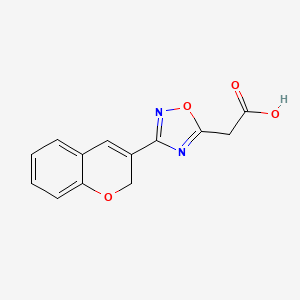
2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromen (coumarin) moiety fused with an oxadiazole ring, making it a unique structure with potential applications in various scientific fields. The compound’s structure is characterized by the presence of both oxygen and nitrogen heteroatoms, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, green solvents, and efficient purification techniques such as recrystallization or chromatography. The specific conditions would be tailored to scale up the laboratory synthesis to an industrial level while maintaining the integrity of the compound.
化学反応の分析
Types of Reactions
2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The presence of reactive sites in the molecule allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
科学的研究の応用
2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
The mechanism by which 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The chromen moiety can interact with enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes involved in inflammation or cancer progression .
類似化合物との比較
Similar Compounds
3-Acetoacetyl-2H-chromen-2-one: This compound shares the chromen moiety but lacks the oxadiazole ring, leading to different reactivity and biological activity.
2-(2-Oxo-2H-chromen-3-yl)acetic acid: Similar in structure but without the oxadiazole ring, affecting its chemical properties and applications.
Uniqueness
The presence of both the chromen and oxadiazole rings in 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid makes it unique
特性
分子式 |
C13H10N2O4 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC名 |
2-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H10N2O4/c16-12(17)6-11-14-13(15-19-11)9-5-8-3-1-2-4-10(8)18-7-9/h1-5H,6-7H2,(H,16,17) |
InChIキー |
ZCYRKRMIYUYGNA-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2O1)C3=NOC(=N3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Chloro-4-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanol](/img/structure/B11856631.png)
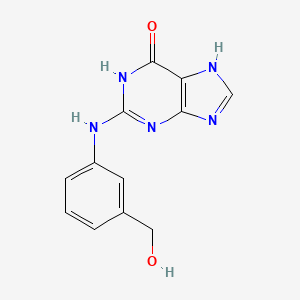

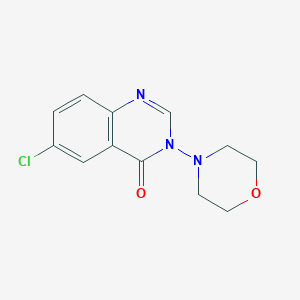

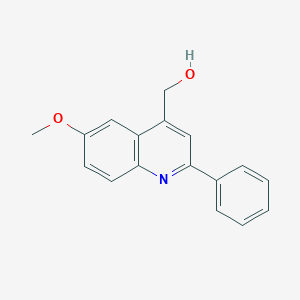
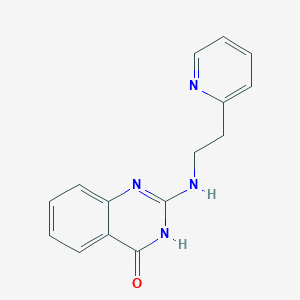
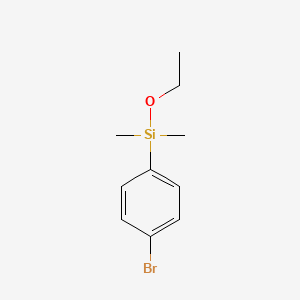

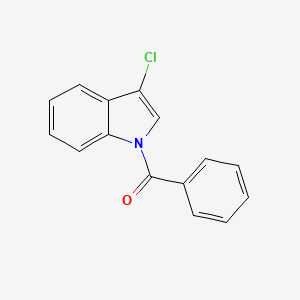
![2-Phenyl-7,8,9,10-tetrahydro-4H-[1,3]oxazino[3,2-b]indazol-4-one](/img/structure/B11856670.png)
